molecular formula C7H10O2 B3186968 5-Oxaspiro[2.5]octan-8-one CAS No. 1368764-75-3

5-Oxaspiro[2.5]octan-8-one

Cat. No.: B3186968
CAS No.: 1368764-75-3
M. Wt: 126.15 g/mol
InChI Key: HJPNWJPTKIXRTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxaspiro[2.5]octan-8-one (CAS 1368764-75-3) is a high-purity spirocyclic chemical building block of significant interest in medicinal chemistry and organic synthesis. This compound features a unique structure that combines a ketone functional group with a spiro-fused oxirane and cycloalkane system, making it a versatile precursor for the development of more complex molecular architectures . Spirocyclic scaffolds like this one are core structural elements in pharmaceuticals and are frequently explored for their ability to modulate the three-dimensional shape and properties of drug candidates . Research into analogous oxaspiro[2.5]octane derivatives has demonstrated their potential in creating compounds with therapeutic activity for a range of disorders, including obesity and overweight-related conditions . Furthermore, such spirocyclic frameworks have been investigated as angiogenesis inhibitors, relevant for the treatment of pathologies like cancer, diabetic retinopathy, and rheumatoid arthritis . The reactivity of this scaffold allows researchers to perform synthetic transformations on the ketone group or the strained ether ring, enabling its use as a key intermediate in the synthesis of novel chemical entities, such as 5-Oxaspiro[2.5]octan-8-amine hydrochloride . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxaspiro[2.5]octan-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6-1-4-9-5-7(6)2-3-7/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPNWJPTKIXRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(C1=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Oxaspiro 2.5 Octan 8 One and Derivatives

Strategic Approaches to the 5-Oxaspiro[2.5]octan-8-one Scaffold

The construction of the this compound framework can be broadly categorized into two main strategic approaches. The first involves the initial formation of a spiro[2.5]octane-5,7-dione precursor, which can then be further manipulated to introduce the oxygen atom into the cyclohexane (B81311) ring. The second approach focuses on the direct construction of the oxaspiro ring system through epoxidation and methylenation reactions.

Cyclization Reactions for Spiro[2.5]octane-5,7-dione Formation

The synthesis of the spiro[2.5]octane-5,7-dione intermediate is a critical step in several routes toward this compound. This dione (B5365651) serves as a versatile precursor that can undergo various transformations.

A multi-step synthesis involving a Wittig reaction, followed by Michael and Claisen reactions, has been described for the preparation of spiro[2.5]octane-5,7-dione. google.com This sequence often starts from (1-ethoxycyclopropoxy)trimethylsilane. google.com A key challenge in this approach is the purification of intermediates and the final product, which often necessitates flash chromatography, a technique not ideal for large-scale production. google.com The use of reagents like o-dichlorobenzene and sodium hydride, while common in laboratory settings, also presents challenges for industrial-scale synthesis. google.com

StepReaction TypeKey ReagentsNotes
1Wittig Reaction(1-ethoxycyclopropoxy)trimethylsilaneForms a key intermediate.
2Michael/Claisen ReactionsBase (e.g., sodium hydride)Intramolecular cyclization.
3Hydrolysis & DecarboxylationAcid/HeatForms the final dione.

This table summarizes the key stages of the Wittig and Michael/Claisen reaction sequence for the synthesis of spiro[2.5]octane-5,7-dione.

Intramolecular Claisen condensation is a pivotal reaction for the cyclization step in the formation of spiro[2.5]octane-5,7-dione. google.com This reaction typically involves the cyclization of a [1-(2-oxo-propyl)-cyclopropyl]-acetic acid alkyl ester in the presence of a suitable base, such as a metal alcoholate like sodium methanolate. google.comgoogleapis.com The choice of solvent, often tetrahydrofuran, and the reaction temperature are crucial for the efficiency of the cyclization. google.comgoogleapis.com This method is considered a more direct route to the spiro dione skeleton.

Starting MaterialBaseSolventProduct
[1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl esterSodium methanolateTetrahydrofuranSpiro[2.5]octane-5,7-dione
[1-(2-oxo-propyl)-cyclopropyl]-acetic acid ethyl esterSodium ethanolateEthanol/THFSpiro[2.5]octane-5,7-dione

This table illustrates typical conditions for the Claisen condensation to form spiro[2.5]octane-5,7-dione.

A general and scalable synthetic route to spiro[2.5]octane-5,7-dione involves the cyclization of cyclopropylidene carboxylic acid alkyl esters with diethyl 1,3-acetonedicarboxylate. google.comresearchgate.net This method, followed by decarboxylation, has the significant advantage of avoiding column chromatography for purification, making it more amenable to scale-up. researchgate.netacs.org The reaction is typically carried out under mild conditions, efficiently constructing the 1,3-cyclohexanedione (B196179) skeleton. researchgate.net The cyclization is often promoted by a base such as potassium carbonate followed by sodium ethoxide. google.com

Epoxidation and Methylenation Strategies for Oxaspiro Ring Construction

Direct formation of the oxaspiro ring is an alternative and efficient strategy. This typically involves the creation of an exocyclic double bond on a cyclohexane precursor, followed by epoxidation.

The Corey-Chaykovsky reaction is a powerful tool for the synthesis of epoxides from ketones. organic-chemistry.org In the context of this compound derivatives, this reaction can be used to form the oxirane ring directly. For instance, the synthesis of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane is achieved by treating 2,2,3,6-tetramethyl-1-cyclohexanone with dimethylsulfonium methylide. google.comgoogle.comjustia.com This ylide is typically generated in situ from a sulfonium (B1226848) salt and a base. organic-chemistry.org The reaction of sulfur ylides with ketones leads to the formation of the corresponding epoxide. organic-chemistry.org This method is also applicable to the synthesis of other substituted oxaspiro[2.5]octane systems.

Ketone PrecursorYlide ReagentProduct
2,2,3,6-tetramethyl-1-cyclohexanoneDimethylsulfonium methylide4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane
2,6-dimethyl-cyclohexanoneDimethylsulfonium methylide2,6-dimethyl-1-oxaspiro[2.5]octane

This table shows examples of the Corey-Chaykovsky reaction for the synthesis of oxaspiro[2.5]octane derivatives.

An alternative to direct epoxidation of the ketone is a two-step process involving methylenation followed by epoxidation. google.comjustia.com The ketone is first converted to an exocyclic methylene-cyclohexane derivative using a Wittig reagent or a related olefination reaction. google.comjustia.com The resulting alkene is then epoxidized using a peracid, such as peracetic acid, to yield the desired oxaspiro[2.5]octane. justia.com

Spiroannulation Techniques

Spiroannulation, the formation of a spirocyclic system, is a cornerstone of synthesizing this compound and its analogues. These techniques can be broadly categorized into intramolecular annulation approaches and multicomponent reactions.

Intramolecular Annulation Approaches

Intramolecular annulation involves the formation of the spirocyclic system from a single precursor molecule through a cyclization reaction. researchgate.net These methods often provide excellent control over the ring system's stereochemistry.

A prominent example is the intramolecular Diels-Alder reaction of 1-oxaspiro[2.5]octa-5,7-dien-4-ones, which can be used to assemble complex polycyclic systems containing the spiro[2.5]octane framework. researchgate.net Another approach involves the cyclization of acrylates derived from diethyl acetonedicarboxylate to construct the spiro[2.5]octane-5,7-dione skeleton. researchgate.net This method is advantageous as it avoids the need for column chromatography, making it scalable. researchgate.net

The Corey-Chaykovsky reaction, which utilizes dimethylsulfonium methylide, is another powerful tool for intramolecular spiroannulation. This reaction can be used for the methylenation of ketones like 2,2,3,6-tetramethyl-1-cyclohexanone, followed by epoxidation to yield the corresponding oxaspiro[2.5]octane derivative. google.com

Multicomponent Reactions for Spiro Compound Assembly

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like spiro compounds in a single step from three or more starting materials. preprints.orgresearchgate.net This strategy is particularly valuable for generating molecular diversity and is aligned with the principles of green chemistry. researchgate.net

While specific examples for the direct synthesis of this compound via MCRs are not extensively documented in the provided context, the general applicability of MCRs for constructing spirocyclic systems is well-established. mdpi.comnih.gov For instance, the synthesis of spirooxindole derivatives has been achieved through one-pot multicomponent reactions involving isatins, cyclic 1,3-diketones, and other reagents. nih.gov These methodologies highlight the potential for developing novel MCRs tailored for the assembly of the 5-oxaspiro[2.5]octane core. The development of such reactions would involve the careful selection of components that can assemble in a cascade process to form the desired spirocyclic structure. researchgate.net

Chemoselective Transformations in Complex Oxaspiro[2.5]octane Synthesis

In the synthesis of complex molecules containing the oxaspiro[2.5]octane framework, chemoselectivity is paramount. This involves selectively reacting one functional group in the presence of others. Due to their inherent reactivity, spiroepoxydienones are valuable intermediates that can undergo various chemoselective transformations to generate diverse and complex molecular architectures. nih.gov

For example, the epoxide ring of 1-oxaspiro[2.5]octane derivatives can be selectively opened by nucleophiles. nih.gov This ring-opening can be influenced by the nature of the nucleophile and the reaction conditions, leading to a variety of functionalized cyclohexane derivatives. In the context of more complex systems, the chemoselective oxidation of a specific alcohol in the presence of other sensitive functional groups, such as a furan (B31954) ring, can be a challenge. In one instance, the oxidation of a secondary alcohol to a ketone using TEMPO-NaOCl and NaClO₂ was achieved, although competing oxidation of a furan ring was observed. nih.gov

The addition of organometallic reagents to carbonyl groups within a complex oxaspiro[2.5]octane precursor must also be highly chemoselective. A notable example is the addition of 3-lithiofuran to a ketone carbonyl in a complex intermediate, which proceeded with complete chemoselectivity, showing no addition to other potentially electrophilic sites like esters or lactones. nih.gov This high degree of selectivity was attributed to steric hindrance around the other carbonyl groups. nih.gov

Emerging Synthetic Routes: Electrochemical Synthesis

Electrochemical synthesis is emerging as a powerful and sustainable alternative to traditional chemical methods for constructing complex organic molecules. researchgate.net This approach avoids the use of harsh chemical oxidants and reductants, often leading to milder reaction conditions and simplified purification procedures. researchgate.net

While the direct electrochemical synthesis of this compound is still an area of active research, the application of electrochemistry in the synthesis of spiro compounds is gaining traction. researchgate.net Electrocatalytic cascade reactions have been successfully employed to assemble spirocyclic systems. For example, the electrochemical cascade assembly of benzylidenebarbiturates and cyclohexane-1,3-diones has been used to form dihydro-2'H,3H-spiro[1-benzofuran-2,5'-pyrimidines]. researchgate.net

The principles of paired electrolysis, where both anodic and cathodic reactions contribute to the formation of the desired product, further enhance the efficiency and atom economy of electrochemical methods. researchgate.net The potential for developing an electrochemical route to this compound could involve the electrochemically generated key intermediates or the direct electrochemical cyclization of a suitable precursor. The use of vitamin B12-mediated electrochemical reactions has also been explored for the ring-opening of epoxides, which could be a relevant transformation in the functionalization of oxaspiro[2.5]octane systems. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane
Diethyl (1-fluoro-2-oxocyclohexyl)phosphonate
rac Diethyl ((3R,4R)-4-fluoro-1-oxaspiro[2.5]octan-4-yl)phosphonate
1-Methylene-2-substituted-cyclohexanes
1,2,2,4-Tetramethyl-3-methylene-cyclohexane
1-Oxaspiro[2.5]octa-5,7-dien-4-one
Spiro[2.5]octane-5,7-dione
2,2,3,6-Tetramethyl-1-cyclohexanone
Diethyl acetonedicarboxylate
meta-Chloroperoxybenzoic acid (m-CPBA)
Diazomethane
Dimethylsulfonium methylide
Isatins
Benzylidenebarbiturates
Dihydro-2'H,3H-spiro[1-benzofuran-2,5'-pyrimidines]
3-Lithiofuran
TEMPO
Sodium hypochlorite (B82951) (NaOCl)
Sodium chlorite (B76162) (NaClO₂)

Chemical Reactivity and Mechanistic Investigations of the 5 Oxaspiro 2.5 Octan 8 One System

Ring-Opening and Rearrangement Reactions of the Oxaspiro[2.5]octane Ring System

The high degree of ring strain in the oxirane portion of 5-Oxaspiro[2.5]octan-8-one makes it susceptible to nucleophilic attack, leading to ring-opening reactions under both acidic and basic conditions. The regioselectivity and stereochemistry of these reactions are dictated by the reaction mechanism.

Under basic or nucleophilic conditions, the reaction proceeds via a classic S(_N)2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide, which is the methylene (B1212753) (CH(_2)) carbon. This results in the cleavage of the C-O bond and the formation of a tertiary alcohol upon workup. This process is highly regioselective and results in an inversion of stereochemistry at the site of attack.

In contrast, acid-catalyzed ring-opening is a more complex process that can proceed through a mechanism with S(_N)1-like or S(_N)2-like character, depending on the specific substrate and conditions. The reaction begins with the protonation of the epoxide oxygen, which makes it a better leaving group. masterorganicchemistry.com In the transition state, a significant partial positive charge develops on the more substituted carbon atom (the spiro center), as it is better able to stabilize the charge. A weak nucleophile will then attack this more substituted carbon. researchgate.netrsc.orgrsc.org This can lead to the formation of a 1,2-diol (if the nucleophile is water) with a trans configuration. However, the development of carbocationic character at the spiro center can also facilitate rearrangements, such as semipinacol-type rearrangements, leading to ring-expanded or other structurally altered products.

Functional Group Interconversions on the Ketone Moiety

The ketone functionality at the C-8 position of the spirocycle undergoes a range of characteristic carbonyl group transformations. These reactions allow for the conversion of the ketone into other important functional groups, significantly expanding the synthetic utility of the this compound scaffold.

One of the most significant reactions of the cyclic ketone is the Baeyer-Villiger oxidation. This reaction converts the cyclic ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl group. researchgate.netsemanticscholar.orgorganicreactions.org The reaction is typically carried out with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. The group that is more substituted and better able to stabilize a positive charge will preferentially migrate. semanticscholar.org In the case of this compound, the more substituted quaternary spiro carbon migrates in preference to the methylene carbon, leading to the formation of a seven-membered lactone.

Table 1: Migratory Aptitude of Substituents in Baeyer-Villiger Oxidation.
Migrating GroupRelative Migratory Aptitude
Tertiary alkylHighest
CyclohexylHigh
Secondary alkyl, Benzyl
Phenyl
Primary alkyl
MethylLowest

Other important functional group interconversions include:

Reduction: The ketone can be reduced to a secondary alcohol (5-Oxaspiro[2.5]octan-8-ol) using hydride reagents like sodium borohydride (B1222165) (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can add to the carbonyl carbon to form tertiary alcohols after an aqueous workup. wikipedia.orgresearchgate.net

Wittig Reaction: The ketone can be converted into an exocyclic alkene through reaction with a phosphonium (B103445) ylide (a Wittig reagent), replacing the C=O bond with a C=C bond.

Pericyclic Reactions and Rearrangements Involving Oxaspiro[2.5]octan-8-one

The rigid spirocyclic framework and the presence of reactive functional groups allow the this compound system and its derivatives to participate in various pericyclic reactions and rearrangements, which are powerful tools for constructing complex polycyclic structures.

Radical Cyclization Pathways

Radical cyclization reactions provide a powerful method for C-C bond formation and the construction of cyclic and spirocyclic systems. wikipedia.org These reactions proceed through radical intermediates and are known for their high functional group tolerance. For a derivative of this compound, a radical could be generated at a position on the cyclohexane (B81311) ring or on a side chain. This radical could then attack an unsaturated bond (e.g., an alkene or alkyne) tethered to the molecule to form a new ring.

A plausible pathway involves the generation of an aryl radical on a substituent attached to the cyclohexane ring. If this substituent also contains a suitably positioned aromatic ring, an intramolecular radical cyclization can occur at the ipso position of the second ring to generate a spirocyclohexadienone structure. nih.gov This type of radical spirocyclization is a versatile method for creating complex, spiro-fused ring systems. nih.gov The reaction is typically initiated by a radical initiator, such as tributyltin hydride (Bu(_3)SnH) and AIBN, or through photoredox catalysis.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The elucidation of the precise mechanisms of the reactions involving the this compound system relies heavily on kinetic and spectroscopic studies. These investigations provide critical insights into reaction rates, the nature of intermediates, and the structures of transition states.

Kinetic studies are essential for determining the rate law of a reaction, which reveals the dependence of the reaction rate on the concentration of reactants and catalysts. For instance, in the acid-catalyzed ring-opening of epoxides, kinetic experiments can determine the reaction order with respect to the epoxide, the nucleophile, and the acid catalyst. researchgate.netnih.gov This information helps to distinguish between different possible mechanisms, such as S(_N)1-like and S(_N)2-like pathways.

Spectroscopic techniques are indispensable for identifying the structures of reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: H and C NMR are used to determine the connectivity and stereochemistry of the products of ring-opening or rearrangement reactions. nih.govnih.gov For example, the trans-stereochemistry of the diol product from an S(_N)2-type epoxide opening can be confirmed by analyzing the proton-proton coupling constants.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring reactions involving the ketone moiety. The disappearance of the characteristic C=O stretching frequency (around 1715 cm) and the appearance of a C-O stretch for an alcohol (upon reduction) or an ester C=O stretch (upon Baeyer-Villiger oxidation) provides direct evidence of the transformation.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of products and intermediates. In studies of the Baeyer-Villiger reaction, for example, MS analysis has been used to detect key peroxide intermediates, providing direct evidence for the proposed reaction mechanism. nih.gov

Together, these methods allow for a comprehensive understanding of the chemical behavior of the this compound system, enabling the rational design of synthetic strategies that utilize its unique reactivity.

Derivatization and Structure Activity Relationship Sar Studies on Oxaspiro 2.5 Octane Based Compounds

Synthesis of Novel 5-Oxaspiro[2.5]octan-8-one Derivatives

The chemical reactivity of this compound is primarily centered around the ketone functional group at the C-8 position. This ketone allows for a wide array of chemical transformations, enabling the generation of a diverse library of derivatives.

The carbonyl group of this compound is a key handle for derivatization. One common transformation is the reaction with hydrazine (B178648) or its derivatives to form hydrazones. This reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration. The resulting hydrazones can be further modified, for instance, through acylation of the nitrogen atoms, to introduce additional diversity and modulate the electronic and steric properties of the molecule. These reactions are fundamental in creating building blocks for more complex heterocyclic systems. semanticscholar.org

The carbon atoms alpha to the C-8 ketone (C-7) can be deprotonated under basic conditions to form an enolate. This enolate is a potent nucleophile that can react with a variety of electrophiles. For instance, aldol (B89426) condensation with aldehydes or ketones introduces a β-hydroxy ketone moiety, which can be subsequently dehydrated to form an α,β-unsaturated ketone. Another important reaction is the Knoevenagel condensation.

Multicomponent reactions, which involve the coupling of three or more reactants in a single operation, offer an efficient pathway to complex spirocyclic architectures. nih.gov For example, a domino mechanism can be initiated by the formation of a zwitterionic species from reactants like isocyanides and acetylenic esters. nih.gov This intermediate can then undergo a cycloaddition with a suitable dipolarophile, leading to highly substituted spiro compounds in a highly efficient, step-economical manner. nih.gov

Chirality is a fundamental property of many biologically active molecules. libretexts.org A molecule is chiral if it is non-superimposable on its mirror image. libretexts.orglibretexts.org Such non-superimposable mirror images are known as enantiomers. libretexts.org The source of chirality is often a chiral center, typically a tetrahedral carbon atom bonded to four different substituents. libretexts.org

The parent this compound molecule is chiral due to the presence of the spiro carbon at C-3, which is connected to four different groups, making it a chiral center. Therefore, the molecule can exist as a pair of enantiomers. Chemical reactions performed on this scaffold can introduce additional chiral centers, leading to the formation of diastereomers—stereoisomers that are not mirror images of each other. libretexts.org

For molecules with multiple chiral centers, the maximum number of possible stereoisomers is given by the 2^n rule, where 'n' is the number of chiral centers. khanacademy.org However, if the molecule possesses a plane of symmetry despite having chiral centers, it may be an achiral compound known as a meso compound. msu.edumsu.edu

The synthesis of specific stereoisomers often requires diastereoselective or enantioselective methods. Diastereoselective synthesis aims to produce one diastereomer in preference to others. For example, the oxidation of a precursor molecule with specific reagents can proceed with high diastereomeric excess. nih.gov The relative configuration and preferred conformations of the resulting stereoisomers can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which analyzes chemical shifts and coupling constants. nih.govresearchgate.net

Table 1: Key Concepts in Stereochemistry

Term Definition Example Context
Chirality A geometric property of a molecule that is non-superimposable on its mirror image. libretexts.org The this compound structure is inherently chiral.
Chiral Center A carbon atom bonded to four different substituent groups. libretexts.org The spiro carbon (C-3) in this compound is a chiral center.
Enantiomers A pair of stereoisomers that are non-superimposable mirror images of each other. libretexts.org The (R)- and (S)- forms of this compound.
Diastereomers Stereoisomers that are not mirror images of each other; occur when a molecule has two or more chiral centers. libretexts.org A derivative with a new chiral center at C-7 would exist as diastereomers.

| Meso Compound | An achiral compound that has chiral centers but also possesses a plane of symmetry. msu.edumsu.edu | A symmetrically substituted derivative of this compound could potentially be a meso compound. |

Systematic Structural Modifications for Research Purposes

Structure-Activity Relationship (SAR) studies involve the systematic modification of a molecule's structure to understand how these changes affect its biological activity or physical properties. mdpi.comnih.gov For the this compound scaffold, modifications can be made to the cyclopropane (B1198618) ring, the tetrahydropyranone ring, or by adding or altering substituents.

The purpose of these modifications includes:

Probing for Essential Features: Determining which parts of the molecule are essential for its activity. For example, studies on other molecular families have shown that the presence of an enone system (α,β-unsaturated ketone) can be crucial for antiproliferative activity. mdpi.com

Optimizing Potency: Fine-tuning the structure to enhance its desired effect. This can involve adding groups that increase binding affinity to a biological target.

Improving Selectivity: Modifying the structure to increase its activity towards a specific target while reducing off-target effects. mdpi.com

Enhancing Physicochemical Properties: Altering the molecule to improve properties like solubility, stability, or metabolic profile.

Table 2: Examples of Systematic Structural Modifications

Modification Type Rationale/Purpose Example
Ring Modification To assess the importance of ring size and heteroatom position for activity. Replacing the tetrahydropyranone ring with a different-sized cycloalkanone.
Substitution on the Six-Membered Ring To probe steric and electronic requirements in different regions of the molecule. nih.govresearchgate.net Introduction of methyl, hydroxyl, or halogen groups at positions C-6 or C-7.
Modification of the Ketone To determine the role of the carbonyl group as a hydrogen bond acceptor or reaction site. Reduction to an alcohol, conversion to an oxime, or olefination.

| Alteration of the Cyclopropane Ring | To evaluate the impact of the strained three-membered ring on conformation and activity. | Introducing substituents on the cyclopropane ring or replacing it with a cyclobutane (B1203170) ring. |

Design and Synthesis of Conformationally Restricted Analogs

A key strategy in drug design is the use of conformationally restricted analogs. mdpi.com By reducing the number of possible shapes (conformations) a molecule can adopt, chemists can identify the specific conformation required for biological activity. This can lead to more potent and selective compounds. nih.govnih.gov The spirocyclic nature of this compound already imparts a significant degree of conformational rigidity.

The synthesis of even more restricted analogs can be achieved by introducing additional cyclic structures or bulky groups that lock specific rotatable bonds. For instance, creating polycyclic derivatives that incorporate the oxaspirooctane framework can further limit conformational freedom. mdpi.com The synthesis of such analogs often involves strategies like ring-closing metathesis (RCM) to form new rings fused to the parent scaffold. nuph.edu.ua These rigid molecules serve as valuable tools to map the binding pockets of biological targets and to develop compounds with improved pharmacological profiles. nih.gov Preliminary SAR studies on some rigid spirocyclic molecules have indicated that even minor structural changes can lead to a significant loss of affinity for their biological target, highlighting the high degree of structural precision required. nih.gov

Stereochemical Aspects and Chirality in Oxaspiro 2.5 Octan 8 One Chemistry

Enantioselective Synthesis Strategies

The creation of a specific enantiomer of 5-oxaspiro[2.5]octan-8-one from achiral starting materials is a primary goal of asymmetric synthesis. The most common approach involves the enantioselective epoxidation of a corresponding cyclohexene (B86901) precursor or the asymmetric cyclization of a suitable acyclic or monocyclic substrate. Organocatalysis has emerged as a powerful tool for these transformations, avoiding the use of potentially toxic and difficult-to-remove metals.

A key strategy is the asymmetric epoxidation of cyclohexenone derivatives. Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, can effectively mediate the reaction between the enone and an oxidant (e.g., hydrogen peroxide), leading to the formation of the epoxide ring with high enantioselectivity. The catalyst forms a transient chiral intermediate with the substrate, directing the oxidant to one face of the double bond over the other.

Another prominent method is the Corey-Chaykovsky reaction, which involves the reaction of a ketone with a sulfonium (B1226848) ylide. The use of a chiral ylide or a chiral phase-transfer catalyst can induce enantioselectivity in the formation of the oxirane ring. For instance, the reaction of cyclohexanone (B45756) with dimethylsulfonium methylide, when mediated by a chiral catalyst, can produce optically active this compound. google.com

Diastereoselective Control in Oxaspiro[2.5]octane Functionalization

Diastereoselective control involves introducing a new stereocenter into a molecule that already contains one or more stereocenters, such that one diastereomer is formed in preference to others. In the context of the 5-oxaspiro[2.5]octane system, this can be achieved by performing reactions on the existing spirocycle that are directed by its inherent stereochemistry.

A powerful example of this control is seen in oxidative spiroannulation reactions. Research has demonstrated that a chiral center placed on a side chain of a phenolic precursor can dictate the stereochemical outcome of the cyclization. In a study on a related 1-oxaspiro researchgate.netresearchgate.netundecane system, a chiral hydroxyl group on the tether that forms the pyran ring directed the lead(IV) acetate-mediated oxidation to produce the spiroether as a single diastereomer, achieving a diastereomeric excess (de) of over 99%. nih.govmdpi.com This high level of control is attributed to the pre-organization of the substrate in a transition state that minimizes steric interactions, with the existing stereocenter shielding one face of the reacting system. nih.gov

Furthermore, the existing stereochemistry of the this compound ring can direct subsequent reactions. For example, the reduction of the ketone at the C-8 position or the addition of nucleophiles can be highly diastereoselective. The bulky spiro-epoxide ring can block one face of the carbonyl group, forcing the incoming reagent to attack from the less hindered face, thereby leading to a specific stereoisomer of the resulting alcohol. Stereoselective oxidative α-hydroxylation has also been observed as a secondary process during the cyclopropanation of related systems, yielding specific hydroxy ketone stereoisomers. researchgate.net

Chiral Pool Approaches for Stereodefined Oxaspiro[2.5]octane Derivatives

The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products as starting materials to synthesize complex chiral targets. researchgate.net This approach leverages the stereocenters already present in molecules from nature, such as carbohydrates, amino acids, and terpenes, to build the desired stereodefined spirocyclic framework. researchgate.netscripps.edu This method is particularly effective as it circumvents the need for developing a new asymmetric synthesis from scratch.

Carbohydrates are especially powerful starting materials due to their dense functionalization and multiple, well-defined stereocenters. nih.gov For instance, D-glucose can be chemically transformed through a series of steps involving protection, oxidation, and cyclization to yield complex chiral molecules. nih.gov Syntheses of chiral spiroacetals from carbohydrates have been well-documented, where the sugar's pyranose or furanose form provides the scaffold for constructing the spiro-ring system. mdpi.com Although not directly synthesizing this compound, these methodologies establish a clear precedent for using the inherent chirality of sugars to control the absolute stereochemistry of a spirocyclic product. The transformation typically involves modifying the carbohydrate to introduce a tether which can then undergo an intramolecular reaction to form the spiro-junction.


Advanced Spectroscopic and Structural Elucidation of Oxaspiro 2.5 Octan 8 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For oxaspiro[2.5]octan-8-one derivatives, ¹H and ¹³C NMR, along with two-dimensional techniques, provide critical data for assigning both configuration and preferred conformations. researchgate.netnih.gov

The analysis of ¹H NMR spectra focuses on chemical shifts (δ), signal multiplicities (splitting patterns), and proton-proton coupling constants (J-values). The chemical shifts of the protons on the cyclohexane (B81311) ring are particularly informative. Protons in an axial orientation are typically shielded (appear at a lower chemical shift) compared to their equatorial counterparts. The magnitude of the vicinal coupling constants (³JHH) between adjacent protons is governed by the Karplus relationship, which correlates the coupling constant to the dihedral angle between the protons. Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions. This allows for the determination of the preferred chair conformation of the six-membered ring and the relative orientation of any substituents. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their steric and electronic environment, which can aid in distinguishing between different stereoisomers. nih.gov

For a more definitive assignment of configuration, particularly in chiral derivatives, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. nih.gov NOESY experiments detect through-space interactions between protons that are in close proximity (typically <5 Å). The presence of a NOESY cross-peak between specific protons can confirm their relative stereochemistry. For example, a NOESY correlation between a substituent's proton and a specific proton on the spirocyclic core can definitively establish its orientation as either axial or equatorial, thus assigning the relative configuration at the substituted center. nih.govresearchgate.net

NMR ParameterStructural Information DeducedTypical Values/Observations for Oxaspiro Compounds
¹H Chemical Shift (δ)Electronic environment of protons; differentiation between axial and equatorial positions.Axial protons generally shielded (lower δ) vs. equatorial protons.
³JHH Coupling ConstantDihedral angles between adjacent protons; determines relative orientation (ax/eq).³J(ax,ax) ≈ 8-13 Hz; ³J(ax,eq) & ³J(eq,eq) ≈ 2-5 Hz.
¹³C Chemical Shift (δ)Information on the carbon framework and steric environment.Sensitive to substituent effects and conformational changes.
NOESY Cross-PeaksThrough-space proximity of protons; confirms relative stereochemistry.Correlations between protons on substituents and the ring system establish spatial relationships.

Mass Spectrometry for Fragmentation Pattern Analysis of Oxaspiro Compounds

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. aip.org Under Electron Ionization (EI), the 5-Oxaspiro[2.5]octan-8-one molecule is ionized to form a molecular ion (M+•), which is often unstable and undergoes fragmentation to produce smaller, more stable charged particles. chemguide.co.uknih.gov

The fragmentation of spirocyclic ketones is influenced by the inherent ring strain and the presence of heteroatoms. For this compound, two primary fragmentation pathways are anticipated, guided by the stability of the resulting fragments:

Alpha-Cleavage: A characteristic fragmentation for ketones involves the cleavage of the carbon-carbon bond adjacent (alpha) to the carbonyl group. libretexts.orgyoutube.com This can occur on either side of the C=O group. Cleavage between C8 and C7 would lead to the loss of a neutral ketene (B1206846) (CH₂=C=O) fragment and the formation of a cyclohexyl radical cation. More favorably, cleavage between C1 and C8 would result in a stable acylium ion, which is a common and often abundant fragment in the mass spectra of ketones. chemguide.co.uk

Spirocyclic Ring Fragmentation: A more diagnostic pathway for oxaspiro compounds involves the cleavage of the spirocyclic system. aip.org Fragmentation can be initiated by the cleavage of the C-O or C-C bonds of the oxirane ring. A characteristic fragmentation for oxaspiropentanes involves the elimination of the three-membered ring moiety. For this compound, a likely pathway involves the cleavage of the C4-C5 and C5-C6 bonds, leading to the expulsion of a neutral ethylene (B1197577) oxide molecule. This would generate the radical cation of cyclohex-1-ene-4-one. Another possibility is the loss of a CO molecule from the ketone, followed by rearrangement and further fragmentation of the remaining carbocyclic ring.

The precise masses of the molecular ion and its fragments, determined by high-resolution mass spectrometry (HRMS), can be used to confirm the elemental composition of each species, adding further confidence to the structural assignment.

Fragmentation PathwayNeutral LossResulting Ion FragmentSignificance
Alpha-Cleavage (C1-C8)•C₇H₁₁O[C₁=O]+Characteristic of ketones, forming a stable acylium ion.
Ring CleavageEthylene Oxide (C₂H₄O)[Cyclohex-1-ene-4-one]+•Diagnostic for the oxaspiro[2.x] system.
DecarbonylationCarbon Monoxide (CO)[C₇H₁₀O]+•Common fragmentation pathway for cyclic ketones.

X-ray Crystallography for Absolute Configuration Determination

While NMR can determine the relative stereochemistry of a chiral molecule, X-ray crystallography is the definitive method for establishing its absolute configuration. nih.gov This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the X-rays are diffracted by the electrons of the atoms, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the construction of a three-dimensional electron density map, which reveals the precise position of every atom in the molecule within the crystal lattice. purechemistry.org

For chiral molecules that crystallize in non-centrosymmetric space groups, the absolute configuration can be determined by analyzing the effects of anomalous scattering. ed.ac.uk This phenomenon occurs because the electrons of an atom are not free and their scattering can be slightly out of phase with the incident X-ray beam, an effect that is more pronounced for heavier atoms. mit.edu However, with modern diffractometers and computational methods, it is now often possible to determine the absolute configuration of organic molecules containing only light atoms, such as oxygen. mit.edu

The determination is typically validated by calculating the Flack parameter. researchgate.net This parameter should refine to a value close to 0 for the correct absolute configuration and close to 1 if the inverted structure is the correct one. A value with a small standard uncertainty provides a high level of confidence in the assignment of the absolute stereochemistry of each chiral center in the oxaspiro[2.5]octan-8-one derivative. ed.ac.ukresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. ksu.edu.sa Both techniques probe the vibrational energy levels of molecules, but they operate on different principles and are governed by different selection rules, often providing complementary information. mt.comedinst.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that causes a change in the molecule's dipole moment. edinst.com For this compound, the most prominent and easily identifiable absorption band is due to the carbonyl (C=O) stretching vibration of the ketone. This band is typically very strong and sharp, appearing in the region of 1705-1725 cm⁻¹ for a six-membered ring ketone. ponder.ing The exact position can be influenced by ring strain and other structural features. Another key functional group is the ether linkage within the oxirane ring. The C-O-C stretching vibrations of the ether will appear in the fingerprint region of the spectrum, typically between 1250 cm⁻¹ and 1000 cm⁻¹. The C-H stretching vibrations of the sp³ hybridized carbons of the rings will be observed just below 3000 cm⁻¹. pressbooks.pub

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique. A vibration is Raman-active if it causes a change in the polarizability of the molecule's electron cloud. libretexts.org While the polar C=O bond gives a strong IR signal, it often produces a weaker signal in the Raman spectrum. Conversely, the more symmetric C-C and C-O bonds of the spirocyclic framework, which may be weak in the IR spectrum, can give rise to stronger and more distinct signals in the Raman spectrum. This makes Raman spectroscopy particularly useful for analyzing the skeletal vibrations of the ring system. mt.comwikipedia.org

Functional GroupVibrational ModeExpected IR Absorption (cm⁻¹)Expected Raman Signal (cm⁻¹)Intensity
KetoneC=O Stretch1705 - 17251705 - 1725Strong in IR, Weaker in Raman
Ether (Oxirane)C-O-C Stretch1250 - 10001250 - 1000Medium-Strong in IR & Raman
AlkaneC-H Stretch2850 - 29602850 - 2960Strong in both
Ring SystemSkeletal Vibrations(Fingerprint Region)(Fingerprint Region)Often stronger/sharper in Raman

Computational and Theoretical Investigations of 5 Oxaspiro 2.5 Octan 8 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods provide insights into the electronic distribution, orbital energies, and reactivity of 5-Oxaspiro[2.5]octan-8-one.

Electronic Structure Analysis: Methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), would be employed to calculate the molecular orbitals (MOs) of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Reactivity Descriptors: From the electronic structure calculations, various reactivity descriptors can be derived. These include:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, identifying regions susceptible to electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the ether and carbonyl groups would be expected to be regions of high electron density (electronegative potential), indicating sites for electrophilic attack.

Fukui Functions: These functions would be used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks by analyzing the change in electron density upon the addition or removal of an electron.

A hypothetical data table summarizing the kind of information that would be generated from such calculations is presented below.

Parameter Calculated Value (Illustrative) Significance
HOMO Energy-7.2 eVIndicates electron-donating ability
LUMO Energy+1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap8.7 eVRelates to chemical reactivity and stability
Dipole Moment3.1 DMeasures the overall polarity of the molecule
Mulliken Atomic ChargesC1: +0.2, O5: -0.5, C8: +0.6, O(keto): -0.6Predicts partial charges on individual atoms

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations would provide critical insights into its conformational flexibility and how it interacts with its environment, such as solvents or biological macromolecules.

Conformational Analysis: The spirocyclic structure of this compound, which contains a cyclopropane (B1198618) ring and a tetrahydropyran-4-one ring, would be subject to conformational changes. The six-membered ring can adopt various conformations, such as chair, boat, and twist-boat. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. nih.gov This is achieved by simulating the molecule's trajectory over a period of time (from nanoseconds to microseconds) and analyzing the resulting conformations. mdpi.com

Intermolecular Interactions: MD simulations are invaluable for studying how this compound interacts with other molecules. By placing the molecule in a simulated box of solvent (e.g., water), one can study solvation effects and the formation of hydrogen bonds between the carbonyl oxygen and water molecules. This information is crucial for understanding its solubility and behavior in aqueous environments.

The results of an MD simulation are often visualized through trajectory analysis and can be quantified in terms of root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to characterize intermolecular organization.

Simulation Parameter Typical Value/Observation (Illustrative) Information Gained
Simulation Time100 nsDuration of the simulation to observe molecular motion
Predominant ConformationChair conformation of the tetrahydropyranone ringIdentifies the most stable 3D structure
Key Torsional AnglesC2-C3-C4-O5: ~55°Defines the geometry of the ring systems
Solvent Accessible Surface Area (SASA)150 ŲMeasures the exposure of the molecule to the solvent
Intermolecular Hydrogen BondsAverage of 2.5 with water moleculesQuantifies interactions with the surrounding solvent

Mechanistic Studies using Density Functional Theory (DFT) and Ab Initio Methods

Understanding the reaction mechanisms involving this compound is crucial for predicting its chemical behavior and designing synthetic pathways. DFT and ab initio methods are powerful tools for elucidating these mechanisms at the atomic level. researchgate.net

Reaction Pathway Elucidation: These computational methods can be used to map out the potential energy surface of a chemical reaction. For instance, the mechanism of the ring-opening of the epoxide, the reduction of the ketone, or nucleophilic addition to the carbonyl group could be investigated. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction profile can be constructed.

Transition State Theory: A key aspect of these studies is the location and characterization of transition states. The geometry of the transition state provides a snapshot of the molecule at the peak of the energy barrier for a reaction. Vibrational frequency analysis is used to confirm a true transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The calculated activation energy (the energy difference between the reactants and the transition state) is a critical parameter for predicting reaction rates.

Reaction Studied (Illustrative) Method Activation Energy (kcal/mol) Key Findings
Nucleophilic attack at C8DFT (B3LYP/6-31G*)15.2Provides insight into the reactivity of the carbonyl group
Acid-catalyzed ring openingAb initio (MP2/aug-cc-pVTZ)25.8Elucidates the mechanism under acidic conditions

Binding Affinity Predictions and Molecular Docking Studies with Biological Targets

To explore the potential of this compound as a biologically active agent, molecular docking and binding affinity predictions are essential computational techniques. These methods predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. u-szeged.humdpi.com

Molecular Docking: This technique involves predicting the preferred orientation of the ligand when bound to a target protein to form a stable complex. nih.gov Docking algorithms sample a large number of possible conformations and orientations of the ligand within the binding site of the protein and score them based on a scoring function that estimates the binding affinity. The result is a predicted binding mode that shows the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein. u-szeged.hu

Binding Affinity Prediction: The scoring functions in docking provide an estimate of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). researchgate.net A more negative binding energy generally indicates a more favorable interaction. More rigorous methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), can be used to obtain more accurate predictions of the binding free energy. These predictions are crucial for prioritizing compounds for further experimental testing in drug discovery processes. mdpi.com

Below is a hypothetical table illustrating the kind of results that would be obtained from a docking study of this compound with a hypothetical protein target.

Biological Target (Illustrative) Binding Energy (kcal/mol) Key Interacting Residues Types of Interactions
Protein Kinase ABC-7.8TYR 123, LEU 45, SER 120Hydrogen bond with SER 120, Hydrophobic interactions with TYR 123 and LEU 45
Protease XYZ-6.5ASP 89, GLY 90Hydrogen bonds with the backbone of ASP 89 and GLY 90

Applications of Oxaspiro 2.5 Octan 8 One in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

The term "versatile building block" implies that a compound can be used to construct a variety of complex molecular architectures through a range of chemical transformations. While chemical suppliers list 5-Oxaspiro[2.5]octan-8-one and its derivatives, indicating their potential use in synthesis, peer-reviewed articles demonstrating its broad utility in the synthesis of diverse and complex molecules are not available.

Intermediate in the Synthesis of Natural Product Analogs and Scaffolds

Natural products often feature complex spirocyclic systems. The synthesis of analogs of these natural products is a key strategy in medicinal chemistry to explore structure-activity relationships. Although the 5-oxaspiro[2.5]octane core is a recognized motif, there is no specific information in the scientific literature that documents the use of this compound as a starting material or key intermediate for the synthesis of analogs of any known natural products.

Synthesis of Biologically Relevant Spirocyclic Motifs

Spirocyclic motifs are of significant interest in drug discovery due to their rigid, three-dimensional structures which can lead to high-affinity interactions with biological targets. The synthesis of novel spirocycles is an active area of research. However, a review of the available literature did not yield any specific studies where this compound was explicitly used as a precursor for the construction of biologically active spirocyclic compounds.

Molecular Biological Interactions and Biochemical Research of Oxaspiro 2.5 Octane Derivatives

Enzyme Inhibition and Modulation Studies

The distinct three-dimensional architecture of oxaspiro[2.5]octane derivatives makes them intriguing candidates for interacting with the active sites of various enzymes. Research has focused on understanding the stereochemical and structural requirements for these interactions, revealing both inhibitory and modulatory activities.

Interaction with Yeast Epoxide Hydrolase

Yeast Epoxide Hydrolase (YEH) from Rhodotorula glutinis has been a key enzyme in studying the biotransformation of spiroepoxides. The 1-oxaspiro[2.5]octane framework is a common feature in many biologically active spiroepoxide compounds. Studies have shown that the stereochemistry of these compounds plays a pivotal role in their interaction with YEH.

Research has demonstrated that O-axial C3 epimers of 1-oxaspiro[2.5]octanes are hydrolyzed at a faster rate by YEH compared to their O-equatorial counterparts. This stereochemical preference is significantly influenced by the substitution pattern on the cyclohexane (B81311) ring. The enzymatic detoxification of spiroepoxides by YEH is highlighted by its preference for the more biologically active O-axial epimers.

The kinetic resolution of various methyl-substituted 1-oxaspiro[2.5]octanes by YEH has been investigated, providing insights into the substrate specificity and stereoselectivity of the enzyme. The configuration of the epoxide ring and the substitution pattern of the cyclohexane ring were found to be the primary determinants of this specificity. For instance, YEH displayed a preference for methyl groups on the Re side of the ring. The placement of substituents near the spiroepoxide carbon atom was observed to decrease the reaction rate while simultaneously increasing the enantioselectivity. Particularly high enantioselectivity (E > 100) was achieved in the kinetic resolution of 4-methyl 1-oxaspiro[2.5]octane epimers.

Kinetic Resolution of Methyl-Substituted 1-Oxaspiro[2.5]octanes by Yeast Epoxide Hydrolase

Substrate (Methyl-substituted 1-oxaspiro[2.5]octane)Relative Hydrolysis Rate (O-axial vs. O-equatorial)Enantioselectivity (E-value)
UnsubstitutedO-axial > O-equatorialModerate
4-MethylO-axial > O-equatorial> 100
Other Methyl SubstitutionsData not availableData not available

Inhibition of Dehydroquinase Enzymes

While direct studies on the inhibition of dehydroquinase enzymes by 5-Oxaspiro[2.5]octan-8-one are limited, research into other spiro compounds provides a basis for potential interactions. Type II dehydroquinase is a target in the shikimate pathway, which is essential for the survival of various pathogens, including Mycobacterium tuberculosis. The development of inhibitors for this enzyme is a key area of antimicrobial research.

Studies on spirooxindolopyrrolidine embedded chromanone hybrid heterocycles have shown antimycobacterial activity, with molecular docking studies suggesting potential binding to Type II dehydroquinase from M. tuberculosis. These findings indicate that the rigid, three-dimensional structure of spiro compounds could be advantageous for fitting into the active site of dehydroquinase enzymes. Although not directly involving this compound, this research suggests that the oxaspiro scaffold could serve as a template for designing novel dehydroquinase inhibitors.

Binding to Other Enzymes and Receptors

The structural diversity of oxaspiro[2.5]octane derivatives allows for their interaction with a range of other enzymes and receptors. For instance, a series of 6-azaspiro[2.5]octane molecules have been identified as potent agonists of the human glucagon-like peptide-1 (GLP-1) receptor. researchgate.net These small molecules represent a potential therapeutic avenue for type 2 diabetes and obesity. researchgate.net The spirocyclic core was found to be a key structural feature for the observed agonist activity. researchgate.net While this example involves a nitrogen-containing analogue, it underscores the potential of the spiro[2.5]octane framework to interact with significant biological targets.

Investigations into Cellular Process Modulation

Beyond direct enzyme interactions, oxaspiro[2.5]octane derivatives have been investigated for their ability to modulate broader cellular processes, including gene expression and microbial viability.

Impact on Gene Expression and Signaling Pathways

The influence of spiro compounds on gene expression and signaling pathways is an emerging area of research. While specific data for this compound is not yet widely available, the general principle of small molecules affecting cellular signaling is well-established. The interaction of such compounds with cellular components can trigger cascades of events that lead to changes in gene transcription and protein expression. Future research in this area will be crucial to understanding the full biological impact of oxaspiro compounds.

Disruption of Microbial Cellular Processes

Several spiro compounds have demonstrated antimicrobial properties, suggesting their ability to disrupt essential cellular processes in microorganisms. The mechanisms of action for antimicrobial compounds are varied and can include inhibition of cell wall synthesis, disruption of plasma membrane integrity, interference with nucleic acid or protein synthesis, and modulation of key metabolic pathways.

Studies on various spiro compounds have reported a range of minimum inhibitory concentrations (MICs) against different bacterial strains. For example, certain spirooxindolopyrrolidine derivatives have shown significant activity against Mycobacterium tuberculosis, including isoniazid-resistant strains. One fluorine-substituted derivative displayed potent activity with a MIC of 0.39 μg/mL against the H37Rv strain.

Antimicrobial Activity of Selected Spiro Compounds

Compound ClassMicroorganismMinimum Inhibitory Concentration (MIC)
Spirooxindolopyrrolidine-chromanone hybrid (Fluorine derivative)Mycobacterium tuberculosis H37Rv0.39 µg/mL
Spirooxindolopyrrolidine-chromanone hybrid (Fluorine derivative)M. tuberculosis (inhA promoter mutation)0.09 µg/mL
Spirooxindolopyrrolidine-chromanone hybrid (Fluorine derivative)M. tuberculosis (katG mutation)0.19 µg/mL

The precise mechanisms by which oxaspiro[2.5]octane derivatives exert antimicrobial effects are likely multifaceted and warrant further detailed investigation.

Molecular Mechanisms of Biological Activity

Antimicrobial Mechanisms at the Molecular Level

There is no available scientific literature that elucidates the antimicrobial mechanisms of this compound at the molecular level. Research has yet to investigate its potential interactions with microbial targets such as cell wall synthesis, protein synthesis, nucleic acid replication, or metabolic pathways.

Anticancer Mechanisms

Similarly, the molecular mechanisms underlying any potential anticancer activity of this compound remain uninvestigated in published studies. There is no data available on its interaction with cancer-related molecular targets, such as specific enzymes, signaling pathways, or its ability to induce apoptosis or inhibit cell proliferation.

Anti-inflammatory Effects (mechanistic insights)

Mechanistic insights into the anti-inflammatory effects of this compound are also absent from the current body of scientific literature. There is no information regarding its potential to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokines, enzymes like cyclooxygenases, or the signaling of immune cells.

Further research is required to determine the biological activity and molecular mechanisms of this compound. As new studies are conducted and published, a more comprehensive understanding of this compound's potential therapeutic applications may emerge.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Methodologies for 5-Oxaspiro[2.5]octan-8-one

While established methods for the synthesis of spirocycles exist, the development of more efficient, selective, and versatile methodologies is a continuous pursuit. For this compound, future research is likely to focus on several cutting-edge synthetic strategies.

One promising area is the advancement of catalytic asymmetric synthesis . The creation of stereochemically defined spirocenters is crucial for understanding biological activity. Future efforts will likely involve the development of novel chiral catalysts, such as confined Brønsted acids or oxazaborolidines, to enable the enantioselective synthesis of this compound and its derivatives. acs.orgacs.orgmdpi.com This would allow for the preparation of specific enantiomers, which is essential for detailed structure-activity relationship (SAR) studies.

Furthermore, cascade reactions that allow for the construction of the complex spirocyclic framework in a single step are highly desirable. nih.gov Methodologies such as cobalt-catalyzed cascade C-H activation and carboamidation of alkynes are being explored for the synthesis of other oxa-spirocyclic compounds and could potentially be adapted for the synthesis of this compound. nih.gov These approaches offer significant advantages in terms of atom economy and step efficiency.

The use of photoredox catalysis also presents a novel avenue for the synthesis of spirocyclic frameworks. researchgate.net Dearomative annulation cascades mediated by photoredox catalysis could offer a mild and efficient route to derivatives of this compound. researchgate.net

Synthetic ApproachPotential Advantages for this compound Synthesis
Catalytic Asymmetric SynthesisAccess to enantiomerically pure compounds for SAR studies.
Cascade ReactionsIncreased efficiency and atom economy in the synthesis.
Photoredox CatalysisMild reaction conditions and novel bond-forming strategies.

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is largely dictated by the interplay between the tetrahydropyran (B127337) ring, the cyclopropane (B1198618) ring, and the ketone functionality. Future research is expected to delve deeper into understanding and exploiting the unique reactivity of this scaffold.

A key area of exploration will be the ring-opening reactions of the strained cyclopropane ring. These reactions can be triggered by various reagents and conditions, leading to the formation of diverse and structurally complex molecules that may not be accessible through other synthetic routes. Understanding the regioselectivity and stereoselectivity of these ring-opening reactions will be a primary focus.

The carbonyl group at the 8-position serves as a handle for a wide range of chemical transformations. Future studies will likely explore novel derivatization reactions at this position to generate libraries of analogues for biological screening. This could include reactions such as asymmetric reductions to the corresponding alcohol, reductive aminations, and additions of various nucleophiles. The development of stereoselective methods for these transformations will be of particular importance.

Furthermore, the influence of the spirocyclic core on the reactivity of the ketone and adjacent positions will be a subject of investigation. The rigid, three-dimensional structure of the molecule may lead to unexpected reactivity and selectivity compared to simpler cyclic or acyclic ketones.

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry is poised to play an increasingly vital role in understanding the properties and potential applications of this compound. Advanced computational modeling can provide valuable insights into its structure, reactivity, and interactions with biological targets.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and spectroscopic properties of this compound and its derivatives. researchgate.net Such studies can help in predicting the reactivity of the molecule and in interpreting experimental data. For instance, DFT can be used to model the transition states of potential reactions, providing a deeper understanding of the reaction mechanisms. mdpi.com

Molecular Electron Density Theory (MEDT) is another powerful tool for studying the mechanisms of cycloaddition reactions that could be involved in the synthesis or further functionalization of the spirocyclic system. mdpi.com

In the context of drug discovery, molecular docking and molecular dynamics (MD) simulations will be crucial for predicting the binding modes of this compound derivatives to potential protein targets. These computational techniques can help in identifying key interactions and in guiding the design of more potent and selective inhibitors.

Computational MethodApplication to this compound Research
Density Functional Theory (DFT)Prediction of electronic properties, reactivity, and spectroscopic data. researchgate.net
Molecular Electron Density Theory (MEDT)Elucidation of reaction mechanisms, particularly for cycloadditions. mdpi.com
Molecular Docking & MD SimulationsPrediction of binding modes to biological targets and guidance for drug design.

Discovery of New Molecular Targets and Biological Mechanisms

While the specific biological activities of this compound are not yet extensively documented, the broader class of spirocyclic compounds has shown a wide range of pharmacological effects, including anticancer, antioxidant, and antimicrobial activities. researchgate.netnih.govnih.govrsc.orgnih.gov This suggests that this compound and its derivatives could be valuable leads in drug discovery.

Future research will focus on high-throughput screening of this compound and its analogues against a diverse panel of biological targets. This will be essential for identifying novel bioactivities. The unique three-dimensional shape of the spirocyclic scaffold may enable it to interact with protein targets that are challenging for more conventional, "flat" molecules. researchgate.net

Once a biological activity is identified, subsequent research will aim to elucidate the mechanism of action . This will involve a combination of biochemical assays, cell-based studies, and proteomics to identify the specific molecular targets and signaling pathways that are modulated by the compound.

The development of structure-activity relationship (SAR) studies will be a critical component of this research. By systematically modifying the structure of this compound and evaluating the impact on biological activity, researchers can identify the key structural features required for potency and selectivity.

Green Chemistry Approaches in Spiro Compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. semanticscholar.orgnih.gov Future research on the synthesis of this compound will undoubtedly be influenced by these principles.

A key focus will be on the use of greener solvents , such as water or bio-based solvents, to replace traditional volatile organic compounds. nih.govkean.edu The development of catalytic methods is also central to green chemistry, as catalysts can reduce the need for stoichiometric reagents and minimize waste generation. nih.gov

One-pot and multicomponent reactions are also highly desirable from a green chemistry perspective, as they reduce the number of synthetic steps and purification procedures, thereby saving energy and reducing waste. kean.edu The application of alternative energy sources , such as microwave irradiation or ultrasound, can also contribute to more sustainable synthetic processes.

The table below summarizes some green chemistry approaches and their potential application in the synthesis of spiro compounds like this compound.

Green Chemistry PrincipleApplication in Spiro Compound Synthesis
Use of Greener SolventsReplacing hazardous organic solvents with water or bio-renewable alternatives. nih.govkean.edu
CatalysisEmploying catalytic amounts of reagents to minimize waste. nih.gov
One-Pot/Multicomponent ReactionsIncreasing efficiency and reducing the number of synthetic steps and purifications. kean.edu
Alternative Energy SourcesUtilizing microwave or ultrasound to accelerate reactions and reduce energy consumption.

Q & A

Q. How can the structure of 5-Oxaspiro[2.5]octan-8-one be confirmed using spectroscopic methods?

To confirm the structure, employ a combination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS).

  • 1H and 13C NMR : Assign peaks to protons and carbons in the spirocyclic system, focusing on coupling constants and chemical shifts to verify the oxaspiro scaffold .
  • IR : Identify the carbonyl stretch (~1700-1750 cm⁻¹) characteristic of the ketone group .
  • HRMS : Confirm the molecular ion peak (M⁺) and isotopic pattern to match the molecular formula . Ensure reproducibility by documenting instrument parameters (e.g., solvent, temperature) and cross-referencing with literature data .

Q. What are the critical steps in synthesizing this compound to ensure high yield and purity?

Key steps include:

  • Cyclization : Use acid- or base-catalyzed conditions to form the spirocyclic ring system, optimizing reaction time and temperature .
  • Purification : Employ column chromatography (e.g., silica gel, gradient elution) to isolate the product. Validate purity via thin-layer chromatography (TLC) and melting point analysis .
  • Characterization : Provide full spectroscopic data and compare with analogous compounds (e.g., ethyl 6-oxaspiro[2.5]octane-1-carboxylate) . Document deviations from established protocols to aid reproducibility .

Advanced Research Questions

Q. What strategies are effective for optimizing the enantioselective synthesis of this compound?

Enantioselective synthesis requires:

  • Chiral Catalysts : Screen organocatalysts (e.g., proline derivatives) or metal complexes (e.g., BINOL-based) to induce asymmetry during cyclization .
  • Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .
  • Computational Modeling : Use density functional theory (DFT) to predict transition states and guide catalyst design . Validate results with X-ray crystallography if single crystals are obtainable .

Q. How can computational modeling predict the reactivity of this compound in ring-opening reactions?

  • Reactivity Analysis : Perform DFT calculations (e.g., Gaussian or ORCA) to map potential energy surfaces for ring-opening pathways, identifying nucleophilic attack sites .
  • Solvent Effects : Use continuum solvation models (e.g., SMD) to simulate solvent polarity’s impact on reaction kinetics .
  • Experimental Validation : Compare computational predictions with experimental outcomes (e.g., kinetic studies under varied conditions) . Ensure methodological transparency by sharing input files and parameters in supplementary materials .

Q. How should contradictory data in the literature regarding the stability of this compound be resolved?

  • Systematic Replication : Repeat reported experiments under identical conditions (e.g., pH, temperature, solvent) to verify reproducibility .
  • Advanced Analytics : Use dynamic light scattering (DLS) or differential scanning calorimetry (DSC) to assess aggregation or thermal decomposition .
  • Meta-Analysis : Critically evaluate literature for methodological flaws (e.g., inadequate purity checks) and propose standardized testing protocols .

Methodological Best Practices

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols or dust .
  • Waste Disposal : Follow institutional guidelines for halogenated or reactive waste, as the spirocyclic ketone may require neutralization . Document safety protocols in the experimental section of manuscripts .

Q. How should researchers design experiments to study the biological activity of this compound derivatives?

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the spirocyclic core or ketone group and test against target enzymes/cells .
  • Dose-Response Assays : Use IC50/EC50 determinations to quantify potency, ensuring statistical power via triplicate measurements .
  • Control Experiments : Include vehicle controls and reference compounds (e.g., known inhibitors) to validate assay specificity .

Data Presentation and Reproducibility

Q. What are the best practices for presenting spectral data of this compound in publications?

  • Supplementary Materials : Provide raw NMR (FID files), IR spectra, and HRMS traces in accessible formats (e.g., .pdf, .jcamp) .
  • Annotation : Label all peaks in spectra and include expansion of crowded regions (e.g., 1.0–2.5 ppm in 1H NMR) .
  • Reproducibility : Specify instrument models (e.g., Bruker 400 MHz NMR) and software used for data processing .

Q. How can researchers ensure the reproducibility of synthetic protocols for this compound?

  • Detailed Procedures : Report exact reagent equivalents, reaction times, and purification gradients .
  • Error Analysis : Include yield ranges from multiple trials and discuss common pitfalls (e.g., moisture sensitivity) .
  • Open Data : Share synthetic protocols on platforms like Open Science Framework (OSF) to facilitate peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Oxaspiro[2.5]octan-8-one
Reactant of Route 2
5-Oxaspiro[2.5]octan-8-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.